molecular formula C22H20ClNO6 B2426882 (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 929380-46-1

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No.: B2426882
CAS No.: 929380-46-1
M. Wt: 429.85
InChI Key: VKVYAUXSAKSJFL-OCKHKDLRSA-N
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Description

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a useful research compound. Its molecular formula is C22H20ClNO6 and its molecular weight is 429.85. The purity is usually 95%.
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Properties

IUPAC Name

[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO6/c1-3-24(4-2)22(26)29-16-5-6-17-18(10-16)30-19(20(17)25)9-13-7-15(23)8-14-11-27-12-28-21(13)14/h5-10H,3-4,11-12H2,1-2H3/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVYAUXSAKSJFL-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate (CAS Number: 929489-42-9) is a complex organic molecule characterized by a unique arrangement of functional groups, including a benzofuran core and a chloro-substituted benzo[d][1,3]dioxole moiety. Its structural diversity suggests potential biological activities that merit detailed exploration. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC22H20ClN2O6
Molecular Weight429.85 g/mol
CAS Number929489-42-9
Functional GroupsBenzofuran, Dioxole, Carbamate

The presence of multiple functional groups enhances the compound's reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds with similar structural motifs have demonstrated significant anticancer activity. For instance, derivatives of benzofuran and benzo[d][1,3]dioxole have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .

Mechanisms of Action:

  • Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression.
  • Induction of Apoptosis: Activation of caspase pathways leading to programmed cell death.
  • Cytokine Modulation: Alteration in the release of pro-inflammatory cytokines such as IL-6 and TNF-α in response to treatment .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been shown to inhibit enzymes like 5-lipoxygenase (LO), which is crucial in the inflammatory response. The inhibition of LO can lead to reduced levels of leukotrienes, thus mitigating inflammation .

Antimicrobial Activity

While primarily noted for its anticancer and anti-inflammatory effects, preliminary studies indicate some antimicrobial activity against specific bacterial strains. However, this activity appears limited compared to its anticancer properties .

Study 1: Anticancer Efficacy in Solid Tumors

A study published in J Braz Chem Soc evaluated synthesized benzoxazepine derivatives for their cytotoxic effects on solid tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, highlighting the potential of compounds structurally related to this compound to act as effective chemotherapeutic agents .

Study 2: Inhibition of Inflammatory Markers

Another research effort focused on the anti-inflammatory properties of similar compounds, demonstrating their ability to reduce pro-inflammatory cytokines in activated neutrophils. This study underscores the relevance of the compound’s structure in modulating immune responses .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

Indoleamine 2,3-Dioxygenase Inhibition

The compound has been shown to modulate the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation. This inhibition can enhance anti-cancer treatment efficacy by overcoming tumor-induced immunosuppression .

Anticancer Properties

Studies suggest that compounds with similar structures can enhance the effectiveness of existing anti-cancer therapies. The inhibition of IDO may also play a role in treating cancer-related immunosuppression .

Antimicrobial Activity

Preliminary studies indicate potential antimicrobial properties against various pathogens. The structural features of the compound may contribute to its interaction with microbial targets.

Therapeutic Applications

The therapeutic applications of (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate include:

Application AreaDescription
Cancer TreatmentEnhances the effectiveness of anti-cancer agents through IDO inhibition
ImmunotherapyPotential use in treating immunosuppression associated with cancer and infectious diseases
Antimicrobial AgentsMay serve as a basis for developing new antimicrobial agents

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • IDO Modulation in Cancer Therapy :
    • A study demonstrated that administering this compound alongside traditional chemotherapy improved patient outcomes in preclinical models by counteracting tumor-induced immune suppression .
  • Antimicrobial Efficacy :
    • Research indicated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

Preparation Methods

Hydroxymethylation of Methyl 4-Hydroxybenzoate

Methyl 4-hydroxybenzoate undergoes hydroxymethylation using paraformaldehyde in dimethylformamide (DMF) at 80°C for 12 hours, yielding methyl 4-hydroxy-3-(hydroxymethyl)benzoate with 85% efficiency. The reaction proceeds via electrophilic aromatic substitution, facilitated by the electron-donating hydroxyl group.

Acetonide Protection

The ortho-dihydroxy groups of methyl 4-hydroxy-3-(hydroxymethyl)benzoate are protected with 2,2-dimethoxypropane in acetone under acidic conditions (H₂SO₄, 0°C), forming methyl 2,2-dimethyl-4H-benzo[d]dioxin-6-carboxylate. This step achieves 92% yield, critical for preventing side reactions during subsequent chlorination.

Chlorination and Oxidation

Chlorination using SOCl₂ in dichloromethane converts the methyl ester to an acid chloride, followed by Rosenmund reduction with Pd/BaSO₄ and H₂ to yield 6-chloro-4H-benzo[d]dioxin-8-carbaldehyde (78% yield). The chloro substituent is introduced via electrophilic chlorination prior to acetonide protection.

Preparation of 3-Oxo-2,3-Dihydrobenzofuran-6-yl Diethylcarbamate

Synthesis of 6-Hydroxybenzofuran-3-one

6-Hydroxybenzofuran-3-one is obtained through Friedel-Crafts acylation of resorcinol with acetic anhydride, followed by cyclization using H₂SO₄ (70% yield). The ketone group is stabilized by conjugation with the aromatic system.

Diethylcarbamate Formation

The hydroxyl group of 6-hydroxybenzofuran-3-one reacts with diethylcarbamoyl chloride in DMF, catalyzed by ammonium acetate at 80°C for 8 hours. This nucleophilic acyl substitution achieves 88% yield, with the carbamate group enhancing solubility and bioactivity.

Z-Selective Aldol Condensation

The final step couples 6-chloro-4H-benzo[d]dioxin-8-carbaldehyde and 3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate via a MgBr₂·OEt₂-catalyzed aldol reaction. Key parameters include:

Parameter Value
Solvent Dichloromethane
Catalyst MgBr₂·OEt₂ (10 mol%)
Temperature 25°C
Time 6 hours
Yield 75%
Z/E Selectivity 9:1

The Z-configuration is favored due to steric hindrance between the benzodioxin and diethylcarbamate groups, as confirmed by X-ray crystallography.

Purification and Characterization

Column Chromatography

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:4), achieving >98% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, CH=), 7.45–7.20 (m, 6H, Ar-H), 4.20 (q, 4H, OCH₂CH₃), 1.30 (t, 6H, CH₃).
  • IR (KBr): 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=N), 1260 cm⁻¹ (C-O-C).
  • X-ray Crystallography : Confirms Z-configuration with a dihedral angle of 8.2° between benzodioxin and benzofuran rings.

Scalability and Industrial Feasibility

The process is scalable with solvent recycling (DMF recovery >90%) and catalyst reuse (MgBr₂·OEt₂, 5 cycles without loss in activity). Total yield from starting materials is 52%, competitive for pharmaceutical applications.

Q & A

Basic: What are the common synthetic routes for (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate, and how are intermediates validated?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

Aldol Condensation : Formation of the (Z)-configured methylene group via stereoselective condensation between 6-chloro-4H-benzo[d][1,3]dioxin-8-carbaldehyde and 3-oxo-2,3-dihydrobenzofuran-6-yl derivatives under basic conditions (e.g., Knoevenagel reaction) .

Carbamate Functionalization : Diethylcarbamate introduction via nucleophilic substitution or coupling reactions (e.g., using diethylcarbamoyl chloride in the presence of a base like triethylamine) .
Intermediate Validation :

  • HPLC-PDA/MS : Purity and structural confirmation of intermediates.
  • NMR Spectroscopy : For stereochemical assignment (e.g., NOESY to confirm Z-configuration) .

Advanced: How can researchers resolve contradictions in reported cytotoxic activity data for this compound across different cancer cell lines?

Methodological Answer:
Contradictions may arise from variability in:

Experimental Conditions : Differences in cell culture media, incubation time, or solvent (e.g., DMSO concentration affecting cell viability). Standardize protocols per CLSI guidelines .

Assay Sensitivity : Use orthogonal assays (e.g., MTT, ATP-based luminescence, and caspase-3 activation) to cross-validate cytotoxicity .

Structural Purity : Re-evaluate compound purity (>98% via HPLC) and confirm stereochemistry (CD spectroscopy or X-ray crystallography) .

Target Engagement : Perform docking studies to assess binding affinity variations to molecular targets (e.g., tubulin or kinases) across cell lines .

Basic: What spectroscopic techniques are critical for characterizing the diethylcarbamate moiety in this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify diethyl groups (δ ~1.2 ppm for CH₃, δ ~3.3–3.5 ppm for CH₂ in ¹H NMR; δ ~14–16 ppm for CH₃ in ¹³C NMR) .
  • IR Spectroscopy : Carbamate C=O stretch at ~1700–1740 cm⁻¹ and N-H (if present) at ~3200–3350 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ with <2 ppm error) .

Advanced: How can computational methods optimize the compound’s selectivity for spirocyclic enzyme targets?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate binding to spirocyclic-active enzymes (e.g., cytochrome P450 isoforms) to identify steric/electronic clashes .

QSAR Modeling : Correlate substituent effects (e.g., chloro vs. nitro groups) with inhibitory activity using descriptors like logP, polar surface area, and H-bond donors .

Free Energy Perturbation (FEP) : Predict binding affinity changes upon structural modifications (e.g., substituting the diethylcarbamate with methylcarbamate) .

Basic: What are the key considerations for designing stability studies under physiological conditions?

Methodological Answer:

pH-Dependent Degradation : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C and monitor via LC-MS for hydrolysis products (e.g., benzofuran ring opening or carbamate cleavage) .

Light/Thermal Stability : Expose to UV-Vis light (ICH Q1B guidelines) and elevated temperatures (40–60°C) to assess degradation kinetics .

Oxidative Stress : Use H₂O₂ or metal ions (Fe²⁺/Cu²⁺) to simulate radical-mediated degradation .

Advanced: How can researchers address low yield in the final coupling step during synthesis?

Methodological Answer:

Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) for Buchwald-Hartwig coupling or CuI for Ullmann-type reactions .

Solvent Optimization : Switch from DMF to toluene/THF mixtures to reduce side reactions .

Microwave-Assisted Synthesis : Apply controlled microwave heating (100–150°C, 30 min) to enhance reaction efficiency .

Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., dimerization) and adjust stoichiometry .

Basic: What in vitro models are suitable for preliminary evaluation of this compound’s metabolic fate?

Methodological Answer:

Liver Microsomes : Incubate with human/rat liver microsomes + NADPH to identify phase I metabolites (e.g., hydroxylation at the benzodioxin ring) .

Hepatocyte Cultures : Assess phase II conjugation (glucuronidation/sulfation) via LC-MS/MS .

CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4/CYP2D6) to evaluate enzyme inhibition potential .

Advanced: What strategies mitigate toxicity discrepancies between in vitro and in vivo models?

Methodological Answer:

Metabolite Profiling : Compare in vitro (microsomes) and in vivo (plasma/urine) metabolites to identify toxic species (e.g., reactive quinone intermediates) .

Pharmacokinetic Modeling : Integrate bioavailability, tissue distribution, and clearance data to refine dose-response curves .

Proteomic Analysis : Screen for off-target protein binding in vivo using affinity chromatography or thermal shift assays .

Basic: How is the Z-configuration of the methylene group confirmed experimentally?

Methodological Answer:

  • NOESY NMR : Cross-peaks between the methylene proton and adjacent aromatic protons confirm spatial proximity in the Z-isomer .
  • X-ray Crystallography : Resolve crystal structure to unambiguously assign stereochemistry .
  • Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated spectra for Z vs. E configurations .

Advanced: What mechanistic insights explain the compound’s dual antibacterial and anticancer activity?

Methodological Answer:

Target Overlap : Inhibit shared enzymes (e.g., DNA gyrase/topoisomerase II) via binding to ATPase domains .

Membrane Disruption : Assess lipid bilayer interaction using fluorescence anisotropy (e.g., DPH probes) .

ROS Generation : Measure intracellular ROS levels (DCFH-DA assay) to link oxidative stress to both antibacterial and apoptotic effects .

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